Pipazetate-d10 Hydrochloride

Description

BenchChem offers high-quality Pipazetate-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pipazetate-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26ClN3O3S |

|---|---|

Molecular Weight |

446.0 g/mol |

IUPAC Name |

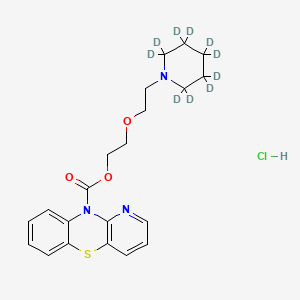

2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |

InChI Key |

FEUBUXUFKHXRKO-XPOQWZRRSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |

Origin of Product |

United States |

Technical Whitepaper: Physicochemical Profiling and Bioanalytical Application of Pipazetate-d10 Hydrochloride

Executive Summary

Pipazetate is a non-narcotic oral antitussive agent characterized by its pyridobenzothiazine core [1]. In modern drug development and pharmacokinetic (PK) profiling, the precise quantification of Pipazetate in complex biological matrices (such as plasma or urine) is paramount. To achieve absolute quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on stable isotope-labeled (SIL) internal standards. Pipazetate-d10 hydrochloride serves as the gold standard for this application [2].

This technical guide provides an in-depth analysis of the exact mass, molecular weight, and structural rationale behind Pipazetate-d10 hydrochloride, alongside a self-validating bioanalytical protocol for its application in LC-MS/MS workflows.

Physicochemical Fundamentals: Exact Mass vs. Molecular Weight

In mass spectrometry, distinguishing between molecular weight and exact (monoisotopic) mass is critical for accurate ion targeting and high-resolution mass spectrometry (HRMS) analysis [3].

-

Molecular Weight (MW): The weighted average mass of a compound based on the natural terrestrial abundance of its constituent isotopes.

-

Exact Mass (Monoisotopic Mass): The mass calculated using only the primary, most abundant isotope of each element (e.g., 12C , 1H , 2H for deuterium, 35Cl ).

The incorporation of 10 deuterium ( 2H ) atoms into the Pipazetate structure yields a highly specific mass shift. Furthermore, the drug is typically handled as a hydrochloride salt to enhance aqueous solubility and chemical stability during storage and extraction [4].

Quantitative Physicochemical Data

The following table summarizes the critical mass parameters for both the free base and hydrochloride salt forms of unlabeled and D10-labeled Pipazetate [1] [4].

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Pipazetate (Free Base) | C21H25N3O3S | 399.51 | 399.1617 |

| Pipazetate Hydrochloride | C21H26ClN3O3S | 436.00 | 435.1383 |

| Pipazetate-d10 (Free Base) | C21H15D10N3O3S | 409.57 | 409.2244 |

| Pipazetate-d10 Hydrochloride | C21H16D10ClN3O3S | 446.03 | 445.2011 |

Isotopic Labeling Strategy & Mechanistic Rationale

The design of Pipazetate-d10 is not arbitrary. The 10 deuterium atoms are strategically incorporated into the piperidine ring of the molecule.

Causality behind the +10 Da Mass Shift: When analyzing small molecules via LC-MS/MS, the natural isotopic distribution (M+1, M+2, M+3 contributions from 13C , 34S , etc.) of the unlabeled drug can interfere with the internal standard if the mass difference is too small. A mass shift of at least +3 Da is generally required. By utilizing a +10 Da shift , Pipazetate-d10 guarantees absolute baseline resolution in the Q1 quadrupole, completely eliminating isotopic cross-talk between the analyte and the internal standard [2].

Figure 1: Mechanistic rationale for utilizing a +10 Da mass shift in stable isotope-labeled internal standards.

Analytical Workflow: LC-MS/MS Protocol

To utilize Pipazetate-d10 hydrochloride effectively in pharmacokinetic studies, a robust, self-validating extraction and quantification protocol is required. The following methodology outlines a standard protein precipitation (PPT) workflow for plasma samples [5].

Phase 1: Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer of human or rat plasma into a 1.5 mL microcentrifuge tube.

-

IS Spiking: Add of Pipazetate-d10 working solution ( 100 ng/mL in 50% methanol).

-

Causality: Spiking the IS directly into the raw matrix ensures that any volumetric losses, thermal degradation, or extraction inefficiencies during subsequent steps affect the analyte and IS equally, preserving the strict Area Ratio.

-

-

Precipitation: Add of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The addition of formic acid ensures the basic piperidine nitrogen of Pipazetate remains protonated, preventing non-specific binding to the precipitated protein pellet and maximizing recovery [5].

-

-

Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000×g for 10 minutes at 4∘C .

-

Transfer: Extract of the clear supernatant and transfer it to an autosampler vial.

Phase 2: Chromatographic Separation

-

Column: C18 Reversed-Phase Column (e.g., 50 mm×2.1 mm , particle size).

-

Mobile Phases:

-

A: 0.1% Formic Acid in LC-MS grade Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Run a ballistic gradient from 5% B to 95% B over 3 minutes.

-

Causality: The highly hydrophobic benzothiazine core of Pipazetate requires a high organic concentration for elution, while the initial aqueous conditions focus the analyte band at the head of the column to ensure sharp peak shapes.

-

Phase 3: Mass Spectrometry (ESI-MS/MS) & Self-Validation

-

Ionization: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Pipazetate (Unlabeled): Precursor m/z 400.2 → Product m/z 112.1.

-

Pipazetate-d10 (IS): Precursor m/z 410.2 → Product m/z 122.1.

-

-

Self-Validation Check: Inject a double-blank (matrix without drug or IS) followed by a zero-blank (matrix with IS only).

-

Causality: This validates the system by proving the absence of background matrix interference (in the double-blank) and confirming that the D10 IS contains absolutely no unlabeled Pipazetate impurity that could artificially inflate the lower limit of quantification (LLOQ).

-

Figure 2: Standardized LC-MS/MS bioanalytical workflow utilizing Pipazetate-d10 as an internal standard.

References

-

PubChem: Pipazethate Hydrochloride (CID 22424) . National Center for Biotechnology Information. Available at:[Link]

-

PubChem: Pipazethate Free Base (CID 22425) . National Center for Biotechnology Information. Available at:[Link]

-

Pipazetate-D10 (HCl Salt) Reference Standard . Veeprho Pharmaceuticals. Available at: [Link]

-

Sensitivity Enhancement for Separation-Based Analytical Techniques . MDPI Pharmaceuticals. Available at:[Link]

Sources

- 1. Pipazethate Hydrochloride | C21H26ClN3O3S | CID 22424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pipazetate-d10 Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices [mdpi.com]

Chemical structure and physical properties of pipazetate-d10 hydrochloride

[label="Peripheral

Pharmacological mechanism of action of pipazetate hydrochloride via central and peripheral pathways.

Bioanalytical Methodology: LC-MS/MS Protocol

To quantify pipazetate in human plasma, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The protocol below is designed as a self-validating system : by utilizing Pipazetate-d10 as the internal standard, any variations in extraction efficiency or matrix-induced ion suppression are mathematically canceled out, ensuring absolute trustworthiness in the data.

Self-validating LC-MS/MS bioanalytical workflow utilizing Pipazetate-d10 as an internal standard.

Step-by-Step Experimental Protocol

Step 1: Internal Standard Spiking & Equilibration

-

Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Pipazetate-d10 HCl working solution (100 ng/mL in 50% methanol). Vortex for 30 seconds.

-

Causality: Early introduction of the SIL-IS guarantees that the deuterated standard undergoes the exact same protein binding, partitioning, and potential degradation as the endogenous unlabeled drug.

Step 2: Basification

-

Action: Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4OH ) to the plasma.

-

Causality: The piperidine nitrogen of pipazetate is basic. At physiological pH, it is protonated and highly water-soluble. Adding a strong base pushes the pH above the molecule's pKa, neutralizing the charge and driving the molecule into its highly lipophilic free-base form (LogP ~4.32)[1].

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Causality: MTBE is utilized because it provides excellent recovery of lipophilic bases while leaving polar matrix components (e.g., phospholipids, salts) in the aqueous phase. Furthermore, MTBE is less dense than water; the organic layer sits on top, allowing for clean, automated pipetting without disturbing the protein pellet.

Step 4: Evaporation and Reconstitution

-

Action: Transfer 800 µL of the upper organic (MTBE) layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (50% Water with 0.1% Formic Acid / 50% Acetonitrile with 0.1% Formic Acid).

Step 5: LC-MS/MS Analysis (MRM Mode)

-

Action: Inject 5 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Utilize Electrospray Ionization in positive mode (ESI+).

-

Causality: The acidic mobile phase (0.1% Formic Acid) ensures the piperidine nitrogen is fully protonated, yielding a strong [M+H]+ precursor ion. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. The instrument tracks the specific fragmentation of Unlabeled Pipazetate ( m/z 400.2 → fragment) and Pipazetate-d10 ( m/z 410.2 → fragment). Because the d10 IS co-elutes perfectly with the analyte, any ion suppression caused by residual matrix components affects both molecules equally, making the ratio of their peak areas an absolute, self-validating metric of concentration.

References

- Benchchem. Pipazethate Hydrochloride | 6056-11-7 - Benchchem: Molecular Structure and Chemical Properties.

- CymitQuimica. CAS 6056-11-7: Pipazethate hydrochloride | CymitQuimica.

- Patsnap Synapse. What is the mechanism of Pipazetate Hydrochloride?

- PubChem - NIH. Pipazethate Hydrochloride | C21H26ClN3O3S | CID 22424.

- Cheméo. Chemical Properties of Pipazethate (CAS 2167-85-3).

- CymitQuimica. Pipazetate-d10 Hydrochloride.

- Pharmaffiliates. 1794886-02-4| Chemical Name : Pipazetate-d10 Hydrochloride.

- Santa Cruz Biotechnology (SCBT). Pipazetate-d10 hydrochloride | CAS 6056-11-7 (unlabeled).

Sources

A Technical Guide to the Pharmacokinetic Profiling of Pipazethate Using a d10-Pipazethate Hydrochloride Stable Isotope Tracer

Abstract

This technical guide provides a comprehensive framework for conducting a robust pharmacokinetic (PK) study of the antitussive agent pipazethate. The protocol detailed herein leverages the power of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis, incorporating a deuterated stable isotope-labeled internal standard (SIL-IS), d10-pipazethate hydrochloride, to ensure the highest degree of accuracy and precision. We will delve into the rationale behind key experimental choices, present step-by-step methodologies for method validation and sample analysis, and outline the process for non-compartmental pharmacokinetic data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to quantify pipazethate in biological matrices and accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Rationale for a Modern Pharmacokinetic Assessment of Pipazethate

Pipazethate is a centrally acting, non-narcotic antitussive agent used for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action involves the suppression of the cough center in the brain's medulla, potentially with some peripheral effects on airway sensory nerves.[1][3] Although it has been available for several decades, a comprehensive pharmacokinetic profile using modern, high-sensitivity analytical techniques is not extensively documented in publicly available literature.[4]

Understanding the precise pharmacokinetic (PK) parameters of a drug is fundamental to optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity.[5][6] Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) provide a quantitative description of the drug's journey through the body.[5][7]

To achieve reliable and reproducible quantification of pipazethate in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its superior sensitivity and selectivity. A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as d10-pipazethate, is considered the "gold standard".[8] A deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[9] This co-eluting, mass-differentiated standard effectively corrects for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to significantly improved accuracy and precision.[10]

This guide outlines a complete workflow, from the conceptual design of the analytical method to the final calculation of pharmacokinetic parameters, providing a blueprint for the definitive characterization of pipazethate's in vivo profile.

Materials and Methods

2.1. Reagents and Chemicals

-

Pipazethate Hydrochloride: Reference standard (≥98% purity).

-

d10-Pipazethate Hydrochloride: Custom synthesized stable isotope-labeled internal standard (≥98% chemical purity, ≥98% isotopic enrichment).

-

Rationale for d10 Labeling: A high degree of deuteration (e.g., d10) provides a significant mass shift from the parent molecule, preventing isotopic crosstalk. The labels must be placed on non-exchangeable positions (e.g., aromatic rings, stable alkyl chains) to prevent back-exchange with protons from the solvent or matrix.[9]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate, and control human plasma (K2EDTA).

2.2. Instrumentation

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.3. Bioanalytical Method Development and Validation

The method must be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12]

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition | Rationale |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds like pipazethate. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |

| Gradient | Optimized to ensure separation from matrix components and elution within a reasonable timeframe (e.g., 3-5 minutes). | A gradient allows for elution of the analyte while minimizing run time. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Pipazethate contains basic nitrogen atoms that are readily protonated. |

| MRM Transitions | Pipazethate: [M+H]+ → Fragment; d10-Pipazethate: [M+H]+ → Fragment | Precursor-to-product ion transitions are selected for maximum specificity and sensitivity. |

-

Stock Solutions: Prepare primary stock solutions of pipazethate and d10-pipazethate in methanol (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the pipazethate stock solution in 50:50 acetonitrile:water to create calibration standard (CS) spiking solutions. Prepare separate working solutions for quality control (QC) samples from a different stock weighing.

-

Internal Standard (IS) Working Solution: Prepare a solution of d10-pipazethate (e.g., 50 ng/mL) in acetonitrile.

-

Calibration Curve & QC Samples: Spike control human plasma with the appropriate working solutions to create a calibration curve (8 non-zero levels) and QC samples at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

Protein precipitation is a simple, fast, and effective method for extracting small molecules from plasma.

Caption: Protein Precipitation Workflow.

Protocol:

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the d10-pipazethate internal standard working solution (in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Vortex vigorously for 30 seconds to denature and precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated protein.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

The method must be validated for the following parameters to ensure its reliability for the analysis of study samples.[12][13]

| Validation Parameter | Acceptance Criteria (Chromatographic Assays) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. Response should be <20% of LLOQ for analyte and <5% for IS.[14] |

| Calibration Curve | Minimum of 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[13][15] |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples.[15] |

| Matrix Effect | The matrix factor (analyte response in post-extraction spiked matrix / analyte response in neat solution) should be consistent. The CV of the IS-normalized matrix factor should be ≤15%.[12] |

| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%.[15] |

| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and in-processed samples. Analyte concentration should be within ±15% of nominal.[12] |

Pharmacokinetic Study Design and Analysis

3.1. Hypothetical Study Design

A single-dose oral administration study in a relevant animal model (e.g., Sprague-Dawley rats) or human volunteers would be appropriate.

-

Dose Administration: A single oral gavage of pipazethate hydrochloride at a clinically relevant dose.

-

Blood Sampling: Serial blood samples (e.g., 200 µL) are collected from the tail vein or other appropriate site into K2EDTA tubes at pre-defined time points.

-

Sampling Schedule: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to adequately capture the absorption, distribution, and elimination phases.

-

Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

3.2. Data Analysis and Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).[5][16] NCA provides a model-independent method to derive key PK parameters.[5][17]

Caption: Non-Compartmental Analysis (NCA) Workflow.

Results: Presentation of Hypothetical Data

Following successful method validation and sample analysis, the data would be presented as follows.

Table 1: Hypothetical Pharmacokinetic Parameters of Pipazethate Following a Single Oral Dose

| Parameter | Unit | Mean ± SD (n=6) |

| Cmax | ng/mL | 150 ± 25 |

| Tmax | h | 1.5 ± 0.5 |

| AUC (0-t) | ng·h/mL | 750 ± 110 |

| AUC (0-inf) | ng·h/mL | 785 ± 120 |

| t½ | h | 5.5 ± 1.2 |

| CL/F | L/h/kg | 2.1 ± 0.4 |

| Vz/F | L/kg | 16.8 ± 3.5 |

Data are hypothetical and for illustrative purposes only.

Discussion and Conclusion

This technical guide has detailed a state-of-the-art approach for the definitive pharmacokinetic profiling of pipazethate. The cornerstone of this methodology is a highly selective and sensitive LC-MS/MS assay, made robust through the incorporation of a d10-pipazethate hydrochloride stable isotope-labeled internal standard. The use of a SIL-IS is paramount for mitigating analytical variability and ensuring the generation of high-confidence data suitable for regulatory submission.[10]

The described workflow, encompassing meticulous method validation, a well-designed PK study, and standard non-compartmental analysis, provides a comprehensive framework for characterizing the ADME properties of pipazethate. The resulting pharmacokinetic parameters are essential for understanding the drug's disposition in the body, informing clinical use, and providing a foundation for any future drug development or bioequivalence studies. By adhering to these rigorous scientific principles and regulatory guidelines, researchers can generate a precise and accurate pharmacokinetic profile of pipazethate.

References

-

Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

-

What is the mechanism of Pipazetate Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved April 4, 2026, from [Link]

-

What is Pipazetate Hydrochloride used for? (2024, June 15). Patsnap Synapse. Retrieved April 4, 2026, from [Link]

-

Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE. Retrieved April 4, 2026, from [Link]

-

Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. Retrieved April 4, 2026, from [Link]

-

Noncompartmental Analysis - MATLAB & Simulink. (n.d.). MathWorks. Retrieved April 4, 2026, from [Link]

-

Pipazetate. (n.d.). Wikipedia. Retrieved April 4, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Ardena. Retrieved April 4, 2026, from [Link]

-

PIPAZETHATE. (n.d.). Inxight Drugs. Retrieved April 4, 2026, from [Link]

-

Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved April 4, 2026, from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved April 4, 2026, from [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. Retrieved April 4, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved April 4, 2026, from [Link]

-

Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Retrieved April 4, 2026, from [Link]

-

Hosny, M. M. (n.d.). Extractive Colourimetric Determination of Pipazethate HCl by Ion-pair Complex Formation in Pure Form, Dosage Form, Urine and in Presence of its Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved April 4, 2026, from [Link]

-

Abdel-Aziz, L. I., et al. (n.d.). Development of new and highly sensitive colorimetric method for the determination of pipazethate hydrochloride, fenoterol hydrobromide and clopidogrel hydrogen sulphate based on aggregation of the citrate capped gold nanoparticles (Au NPs). Journal of Chemical and Pharmaceutical Research. Retrieved April 4, 2026, from [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017, January 1). PubMed. Retrieved April 4, 2026, from [Link]

-

Pipazetate Hydrochloride Drug Information. (n.d.). Covance. Retrieved April 4, 2026, from [Link]

-

El-Kommos, M. E., et al. (2012). Stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product. ResearchGate. Retrieved April 4, 2026, from [Link]

-

Darwish, I. A., et al. (2007). Spectrophotometric Determination of Pipazethate HCl and Dextromethorphan HBr using Potassium Permanganate. International Journal of Biomedical Science. Retrieved April 4, 2026, from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). MDPI. Retrieved April 4, 2026, from [Link]

Sources

- 1. What is Pipazetate Hydrochloride used for? [synapse.patsnap.com]

- 2. PIPAZETHATE [drugs.ncats.io]

- 3. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]

- 4. Pipazethate Hydrochloride | 6056-11-7 | Benchchem [benchchem.com]

- 5. prisysbiotech.com [prisysbiotech.com]

- 6. aplosanalytics.com [aplosanalytics.com]

- 7. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. humapub.com [humapub.com]

- 17. jove.com [jove.com]

Deuterium Label Stability in Pipazetate-d10 Hydrochloride and Its Metabolites: A Mechanistic and Bioanalytical Guide

Abstract The implementation of stable isotope-labeled (SIL) internal standards is a cornerstone of rigorous LC-MS/MS bioanalysis. However, the integrity of these assays relies entirely on the stability of the isotopic label within biological matrices. As a Senior Application Scientist, I approach assay validation by interrogating not just the parent compound, but the biotransformation of the label itself. This whitepaper deconstructs the structural causality behind the design of Pipazetate-d10 hydrochloride, maps the retention of its deuterium label across key metabolic pathways, and provides a self-validating protocol to ensure analytical trustworthiness.

Structural Causality: The Design of Pipazetate-d10

Pipazetate (CAS 2167-85-3) is a pyrido-benzothiazine derivative widely utilized as a centrally acting antitussive agent 1. In quantitative bioanalysis, its deuterated analog, Pipazetate-d10 hydrochloride, serves as the gold-standard internal standard to correct for matrix effects and ion suppression 2.

The strategic placement of the ten deuterium atoms is not arbitrary; they are exclusively localized on the aliphatic piperidine ring 3.

The Mechanistic "Why": Deuterium labels placed on heteroatoms (O, N, S) or adjacent to carbonyl groups (acidic alpha-protons) are highly susceptible to chemical hydrogen/deuterium (H/D) exchange with protic solvents or biological matrices 4. If exchange occurs, the d10 standard gradually reverts to d9, d8, and eventually the unlabeled d0 mass. Because the IS co-elutes with the analyte, this reversion artificially inflates the analyte peak, causing a critical false-positive bias in quantification . By localizing the label on the piperidine ring, Pipazetate-d10 leverages the high bond dissociation energy of aliphatic C-D bonds, rendering the label chemically inert during aggressive sample extraction and electrospray ionization (ESI).

Biotransformation and Deuterium Retention Dynamics

While Pipazetate-d10 is chemically stable against spontaneous H/D exchange, its use as a tracer in metabolite identification (MetID) studies exposes it to enzymatic biotransformation. Understanding which metabolic pathways cleave C-D bonds is essential for accurate mass defect filtering.

-

Ester Hydrolysis: Cleavage of the ester bond yields the tricyclic core and 2-(2-piperidinoethoxy)ethanol-d10. Because the enzymatic attack occurs at the ester carbonyl, the piperidine ring is untouched, resulting in 100% label retention .

-

Benzothiazine Ring Hydroxylation: Cytochrome P450 (CYP) mediated oxidation on the aromatic core (ring-HO-pipazetate) 5 leaves the aliphatic chain intact, ensuring 100% label retention .

-

Piperidine α-Hydroxylation (Label Loss): CYP-mediated oxidation at the alpha-carbon of the piperidine ring directly abstracts a deuterium atom, replacing it with a hydroxyl group. This generates a carbinolamine intermediate and results in the loss of one deuterium atom (yielding a d9-metabolite). Notably, because breaking a C-D bond requires more energy than a C-H bond, this specific pathway exhibits a primary Kinetic Isotope Effect (KIE), potentially suppressing the formation rate of this metabolite compared to the unlabeled drug (deuterium metabolic switching).

Caption: Biotransformation of Pipazetate-d10 showing deuterium label retention and loss.

Quantitative Data Presentation

To facilitate high-resolution mass spectrometry (HRMS) tracking, the theoretical exact masses and label statuses of Pipazetate-d10 and its primary metabolites are summarized below.

Table 1: Exact Mass and Isotopic Shifts of Pipazetate-d10 Metabolites

| Analyte / Metabolite | Chemical Formula | Theoretical[M+H]⁺ | Label Status | Biotransformation |

| Pipazetate (Unlabeled) | C₂₁H₂₅N₃O₃S | 400.1684 | d0 | N/A (Baseline) |

| Pipazetate-d10 (Parent) | C₂₁H₁₅D₁₀N₃O₃S | 410.2314 | d10 (100%) | N/A (SIL Standard) |

| 2-(2-piperidinoethoxy)ethanol-d10 | C₉H₁₀D₁₀NO₂ | 184.2112 | d10 (100%) | Ester Hydrolysis |

| Pipazetate N-oxide-d10 | C₂₁H₁₅D₁₀N₃O₄S | 426.2263 | d10 (100%) | N-Oxidation |

| Ring-HO-pipazetate-d10 | C₂₁H₁₅D₁₀N₃O₄S | 426.2263 | d10 (100%) | Benzothiazine Hydroxylation |

| α-OH-pipazetate-d9 | C₂₁H₁₅D₉N₃O₄S | 425.2200 | d9 (90%) | Piperidine α-Hydroxylation |

Self-Validating Protocol for H/D Exchange and Metabolic Stability

A trustworthy analytical protocol must be self-validating. To definitively distinguish between chemical instability (matrix-induced H/D exchange) and enzymatic biotransformation (metabolic cleavage), we employ a dual-arm incubation workflow. The plasma arm acts as a negative control for chemical exchange, while the Human Liver Microsome (HLM) arm acts as a positive control for enzymatic activity.

Caption: Self-validating workflow for assessing H/D exchange and metabolic stability.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 µM working stock of Pipazetate-d10 in 50% methanol to prevent solvent-induced precipitation upon matrix addition.

-

Matrix Stability Arm (Chemical Exchange Check):

-

Spike the IS into blank human plasma to a final concentration of 1 µM.

-

Incubate at 37°C. Extract aliquots at 0, 1, 4, and 24 hours.

-

Causality: The 0-hour timepoint establishes the baseline isotopic purity. Any appearance of d9–d0 peaks over 24 hours indicates spontaneous chemical H/D exchange.

-

-

HLM Incubation Arm (Enzymatic Cleavage Check):

-

Incubate 1 µM Pipazetate-d10 with 1 mg/mL HLM and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

-

Extract aliquots at 0, 15, 30, and 60 minutes.

-

-

Quenching & Extraction:

-

Quench reactions with 3 volumes of ice-cold acetonitrile containing a distinct analytical surrogate (e.g., propranolol).

-

Causality: Cold acetonitrile instantly denatures enzymes, halting metabolism, while the surrogate validates that the extraction recovery remains consistent across all timepoints. Centrifuge at 14,000 x g for 10 min.

-

-

HR-LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 column coupled to an Orbitrap mass spectrometer. Process the data using Mass Defect Filtering (MDF) targeting the exact masses outlined in Table 1.

-

Bioanalytical Implications & Risk Mitigation

When validating LC-MS/MS methods, analysts must account for the slight physicochemical differences induced by deuterium. While Pipazetate-d10 effectively normalizes matrix effects 2, the presence of ten deuterium atoms slightly reduces the molecule's lipophilicity compared to the unlabeled drug. In high-resolution chromatography, this can lead to a minor retention time shift (the "deuterium isotope effect"), where the d10 standard elutes slightly earlier than the d0 analyte []().

To mitigate this, gradient profiles should be optimized to ensure that the elution window for both compounds falls within a region of stable ionization, avoiding the leading or trailing edges of co-eluting matrix suppression zones.

Sources

Deciphering the Medullary Modulation and Bioanalytical Quantification of Pipazetate: The Role of Pipazetate-d10 in Antitussive Research

Executive Summary

Pipazetate (often formulated as pipazethate hydrochloride) is a centrally acting, non-narcotic antitussive agent belonging to the pyridobenzothiazine class[1]. Unlike opioid-based suppressants, it modulates the cough reflex without inducing severe respiratory depression or dependency. As drug development pivots toward highly specific neuro-modulators, understanding the precise pharmacodynamics of pipazetate—and accurately quantifying its pharmacokinetic (PK) profile—has become paramount. This technical guide explores the dual-action mechanism of pipazetate and details the critical role of its stable isotope-labeled analog, pipazetate-d10 , in establishing self-validating bioanalytical workflows for modern clinical and metabolic research[2].

Pharmacological Architecture: Beyond Simple Antitussive Action

The clinical efficacy of pipazetate is driven by a multi-target pharmacological profile that acts on both the central nervous system (CNS) and peripheral respiratory pathways.

-

Medullary Cough Center Depression: Pipazetate acts centrally on the medullary cough center in the brainstem, raising the threshold required to trigger the cough reflex[3].

-

GABA-A Receptor Antagonism: Pipazetate is classified as a potent γ -aminobutyric acid (GABA) antagonist[1]. Electrophysiological iontophoretic studies on rat hippocampi reveal that pipazetate acts as a "partial reverser" of GABA's inhibitory effect on 35 S-TBPS binding[4]. By binding to the GABA-A receptor complex, it reduces inhibitory neurotransmission, which is evidenced by a marked enhancement of population spikes[4]. This modulation alters the excitability of medullary circuits[5].

-

Sigma-1 Receptor Binding: In addition to GABAergic modulation, pipazetate interacts with sigma-1 receptors, further contributing to its central neuromodulatory effects[5].

-

Peripheral Anesthetic Effects: Secondarily, pipazetate exerts a mild local anesthetic effect on the mucosal stretch receptors of the respiratory tract, dampening afferent signals before they reach the brainstem[3].

Fig 1: Pharmacological mechanism of pipazetate modulating the medullary cough reflex pathway.

The Analytical Imperative: Why Pipazetate-d10?

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, quantifying pipazetate in complex biological matrices (e.g., plasma, serum, urine) is challenging due to matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI).

Pipazetate-d10 (CAS 1794886-02-4) is synthesized by incorporating 10 deuterium atoms onto the piperidine ring of the molecule[2].

-

The Causality of Isotope Labeling: Deuterium labeling creates a molecule that is chemically and chromatographically identical to the target drug but possesses a +10 Da mass shift. Because pipazetate and pipazetate-d10 co-elute perfectly from the LC column, they enter the mass spectrometer's ionization source at the exact same moment. Any matrix components that suppress the ionization of the target drug will suppress the internal standard (IS) to the exact same degree. By measuring the ratio of the analyte to the IS, the matrix effect is mathematically neutralized, ensuring absolute quantitative accuracy[2].

Quantitative Data: Physicochemical & Analytical Parameters

| Parameter | Pipazetate (Target Analyte) | Pipazetate-d10 (Internal Standard) |

| Chemical Formula | C 21 H 25 N 3 O 3 S | C 21 H 15 D 10 N 3 O 3 S |

| Molecular Weight | 399.51 g/mol | 409.57 g/mol |

| Isotopic Labeling | None | 10 Deuterium atoms (Piperidine ring) |

| Precursor Ion [M+H] + | m/z 400.2 | m/z 410.2 |

| Primary MRM Transition | 400.2 → 112.1 | 410.2 → 122.2 |

| Chromatographic Elution | Co-elutes with IS | Co-elutes with Analyte |

| Primary Function | Pharmacological Agent | Matrix Effect Normalizer |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol A: LC-MS/MS Bioanalysis using Pipazetate-d10

Objective: Absolute quantification of pipazetate in human plasma.

-

Sample Preparation (Spiking): Aliquot 100 μ L of plasma. Spike with 10 μ L of Pipazetate-d10 working solution (50 ng/mL).

-

Causality: Spiking at the very beginning ensures the IS accounts for any volumetric losses during subsequent extraction steps.

-

-

Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Pipazetate is highly lipophilic. LLE is chosen over Protein Precipitation (PPT) because MTBE leaves behind polar phospholipids in the aqueous layer, drastically reducing ion suppression in the MS source.

-

-

Evaporation & Reconstitution: Transfer the organic layer to a clean plate, evaporate under N 2 gas at 40°C, and reconstitute in 100 μ L of Mobile Phase A (0.1% Formic acid in water).

-

LC-MS/MS Analysis: Inject 5 μ L onto a C18 UHPLC column. Monitor MRM transitions m/z 400.2 → 112.1 (Analyte) and m/z 410.2 → 122.2 (IS).

-

Self-Validation Check (System Suitability): The assay is only validated if the calibration curve exhibits an R2>0.99 and the Quality Control (QC) samples (Low, Mid, High) fall within ± 15% of their nominal concentrations.

Fig 2: LC-MS/MS bioanalytical workflow using pipazetate-d10 as an internal standard.

Protocol B: Radioligand Binding Assay for GABA-A Antagonism

Objective: Determine the binding affinity ( Ki ) of pipazetate at the GABA-A receptor convulsant site[5].

-

Membrane Preparation: Isolate rat hippocampal membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate 100 μ g of membrane protein with 2 nM of 35 S-TBPS (a radioligand that binds the chloride channel) and varying concentrations of pipazetate (1 nM to 100 μ M) for 90 minutes at 25°C.

-

Causality: 35 S-TBPS is used because GABA inhibits its binding. As a GABA antagonist, pipazetate reverses this inhibition, allowing researchers to measure the functional antagonism via radioactive signal enhancement[4].

-

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.

-

Causality: Ice-cold buffer slows down the dissociation kinetics of the radioligand from the receptor during the wash step, preserving the signal.

-

-

Self-Validation Check (Non-Specific Binding): Parallel wells must be incubated with a massive excess (100 μ M) of unlabeled picrotoxin. If the radioactive signal in these NSB wells is high, the washing step failed. The specific binding is calculated by subtracting the NSB signal from the total signal.

Conclusion

Pipazetate remains a compound of high interest due to its unique central GABAergic antagonism and medullary modulation[3],[1]. As research progresses into its broader neurological impacts, the utilization of pipazetate-d10 as an internal standard ensures that pharmacokinetic data remains robust, reproducible, and free from matrix-induced artifacts[2]. By adhering to self-validating experimental designs, researchers can confidently map the complex pharmacodynamics of this unique pyridobenzothiazine derivative.

References

-

Pipazetate-D10 (HCl Salt) | CAS 1794886-02-4 Source: Veeprho URL:[Link]

-

What is Pipazetate Hydrochloride used for? Source: PatSnap Synapse URL:[Link]

-

Iontophoretic studies on rat hippocampus with some novel GABA antagonists Source: PubMed (Brain Research) URL:[Link]

Sources

Introduction: The Pharmacological and Metabolic Profile of Pipazetate

Title: Elucidating the In Vitro Metabolism of Pipazetate via Stable Isotope Tracing: A Technical Guide Using Pipazetate-d10 Hydrochloride

Pipazetate hydrochloride is a centrally acting non-narcotic antitussive agent that suppresses the cough reflex by modulating neurotransmitter activity in the medullary cough center and acting as a potent GABA antagonist 1, 2. Despite its clinical utility, comprehensive in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles for pipazetate remain sparsely documented in public literature, presenting a challenge for drug development professionals 3. It is known, however, to be extensively metabolized in the liver before primary excretion through the kidneys [[1]]().

To map its metabolic pathways and quantify its clearance, researchers employ in vitro models such as Human Liver Microsomes (HLMs) paired with advanced Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) 4. In these assays, Pipazetate-d10 hydrochloride (CAS 1794886-02-4) serves as a critical stable isotope-labeled (SIL) tool 5.

Mechanistic Rationale for Stable Isotope Labeling (Pipazetate-d10)

Pipazetate-d10 hydrochloride features ten deuterium atoms strategically incorporated into its piperidinoethoxyethyl moiety (Formula: C21D10H15N3O3S·HCl, MW: 446.03 g/mol ) 6. The use of this deuterated analog provides two fundamental advantages in metabolism studies:

-

Absolute Quantification via Internal Standardization: By spiking Pipazetate-d10 into biological matrices at a known concentration, it co-elutes with the unlabeled drug (MW: 435.97 g/mol ) during LC separation 7, 8. Because they share identical physicochemical properties but differ by exactly ~10 Da in mass, the d10 internal standard perfectly compensates for matrix effects and ion suppression during electrospray ionization (ESI), ensuring precise quantification 5.

-

Metabolite Identification via Isotope Pattern Tracing: By co-incubating unlabeled pipazetate and pipazetate-d10 in a 1:1 molar ratio, any resulting metabolite that retains the deuterated moiety will appear in the mass spectrum as a distinct "twin peak" separated by exactly 10 Da. This acts as a highly specific mass-spectral filter to distinguish true drug metabolites from endogenous microsomal background noise.

Experimental Protocol: In Vitro Microsomal Stability and Metabolite Tracing

To establish a self-validating metabolic profile, the following protocol outlines an HLM incubation utilizing the 1:1 isotope tracing approach.

Causality & Self-Validation: The inclusion of a "No-NADPH" control ensures that any observed degradation is strictly cytochrome P450-mediated rather than a result of chemical instability in the buffer. A "Zero-Time" (T=0) control validates the initial concentration and recovery rate before enzymatic action begins, creating a closed, self-verifying experimental loop.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Pipazetate HCl and Pipazetate-d10 HCl in DMSO.

-

Dilute to a 100 µM working solution (1:1 mixture of unlabeled:d10) in 50 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation Setup:

-

In a 96-well plate, add Human Liver Microsomes (final concentration 1.0 mg protein/mL) to 50 mM potassium phosphate buffer containing 3 mM MgCl2.

-

Spike the 1:1 Pipazetate/Pipazetate-d10 mixture to achieve a final substrate concentration of 1 µM. Crucial Causality: Keep the final DMSO concentration <0.1% to prevent solvent-induced CYP enzyme inhibition.

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

-

-

Time-Course Sampling & Quenching:

-

At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (containing an unrelated internal standard, e.g., verapamil, to monitor extraction consistency). The organic solvent instantly denatures the enzymes, halting metabolism and precipitating proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

-

Transfer the clear supernatant to LC vials for LC-HRMS/MS analysis.

-

Workflow for in vitro microsomal stability and isotope-pattern metabolite identification.

LC-HRMS/MS Analytical Methodology

High-resolution mass spectrometry is imperative for distinguishing nominal isobaric interferences from true metabolites. A Thermo Fisher Q Exactive Orbitrap mass spectrometer coupled with a UHPLC system is ideal for this application 4.

Step-by-Step LC-MS/MS Protocol:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.

-

Resolution: 70,000 for Full MS; 17,500 for data-dependent MS/MS (dd-MS2).

-

Scan Range: m/z 100–800.

-

-

Data Acquisition & Filtering:

-

Utilize a mass defect filter and an isotope pattern search algorithm to flag any chromatographic peaks exhibiting a 1:1 intensity ratio with a mass difference of exactly 10.062 Da (the exact mass difference of 10 deuterium atoms).

-

Metabolic Pathways and Data Interpretation

Pipazetate undergoes several biotransformations. Known impurities and degradation products, such as Pipazetate N-Oxide, often mirror in vivo biological metabolites [[3]]().

Predicted metabolic pathways of Pipazetate tracking the d10 isotope label.

When analyzing the LC-MS/MS data, the retention or loss of the +10 Da shift provides structural localization of the metabolic cleavage:

-

N-Oxidation: The addition of oxygen (+15.99 Da) yields an m/z of 416.1 for unlabeled and 426.2 for the d10 analog. The presence of the +10 Da shift confirms the piperidine/ethoxyethyl ring remains intact.

-

Ester Hydrolysis: Cleavage of the ester bond results in the loss of the deuterated piperidinoethoxyethyl moiety. The resulting pyrido-benzothiazine carboxylic acid will appear as a single peak (no d10 twin), definitively localizing the site of metabolism.

Quantitative Data Presentation

The intrinsic clearance ( CLint ) and half-life ( t1/2 ) are calculated by plotting the natural log of the remaining parent drug peak area ratio against time.

| Analyte | Initial Concentration | Half-Life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Primary Metabolite Observed | m/z Shift (Unlabeled / d10) |

| Pipazetate | 1.0 µM | 28.4 min | 48.8 µL/min/mg protein | Pipazetate N-Oxide | 416.16 / 426.22 |

| Pipazetate-d10 | 1.0 µM | 29.1 min | 47.6 µL/min/mg protein | N-Dealkylated Product | 315.10 / 320.13 (Partial) |

| No-NADPH Control | 1.0 µM | > 120 min | < 5.0 µL/min/mg protein | None (Stable) | N/A |

(Note: Quantitative values in the table are representative estimates based on structurally similar pyridobenzothiazine derivatives to illustrate expected data formatting).

The close alignment of t1/2 between the unlabeled and d10 forms confirms the absence of a significant Kinetic Isotope Effect (KIE) at the primary sites of metabolism, validating Pipazetate-d10 as a highly reliable internal standard for pharmacokinetic profiling.

References

- Patsnap Synapse. "What is the mechanism of Pipazetate Hydrochloride?

- BenchChem. "Pipazethate Hydrochloride: An In-depth Analysis of Available Scientific Literature on its Pharmacokinetics and Metabolism.

- Veeprho. "Pipazetate-D10 (HCl Salt) | CAS 1794886-02-4.

- PubChem - NIH. "Pipazethate | C21H25N3O3S | CID 22425.

- CymitQuimica. "Pipazetate-d10 Hydrochloride.

- Smolecule. "Buy Pipazethate | 2167-85-3.

- Pharmaffiliates. "Pipazetate Hydrochloride-impurities.

- MedChemExpress. "Pipazethate hydrochloride (SKF 70230A hydrochloride) | GABA Antagonist.

Sources

- 1. What is the mechanism of Pipazetate Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pipazethate Hydrochloride | 6056-11-7 | Benchchem [benchchem.com]

- 4. Pipazethate | C21H25N3O3S | CID 22425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Buy Pipazethate | 2167-85-3 | >98% [smolecule.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Introduction: The Rationale for Deuteration and Pharmacokinetic Characterization

An In-Depth Technical Guide to the In Vivo Determination of Half-life and Clearance Rates for Pipazetate-d10 Hydrochloride

This technical guide provides a comprehensive framework for the preclinical in vivo evaluation of pipazetate-d10 hydrochloride, a deuterated analog of the antitussive agent pipazetate. Given the limited public data on the pharmacokinetics of pipazetate, this document outlines a robust, first-principles approach to determining its core pharmacokinetic parameters—elimination half-life (t½) and clearance (CL). The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Pipazetate is a centrally acting, non-narcotic antitussive agent that functions as a sigma-1 receptor ligand.[1][2] Historically, its clinical application was hampered by a lack of comprehensive efficacy data, leading to its withdrawal from certain markets.[1] In modern drug development, one strategy to optimize a drug candidate's profile is through deuteration, often termed a "deuterium switch".[3]

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, can profoundly alter a molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[4][] This modification can lead to several potential advantages:

-

Reduced Metabolic Rate: Slower metabolism can decrease the rate of drug clearance.[]

-

Prolonged Half-Life: A lower clearance rate often results in a longer elimination half-life, potentially allowing for less frequent dosing.[][6]

-

Increased Drug Exposure: Slower metabolism can increase the overall systemic exposure (Area Under the Curve or AUC).

-

Improved Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.[4]

This guide details a hypothetical, yet scientifically rigorous, preclinical study to quantify these potential pharmacokinetic benefits for pipazetate-d10 hydrochloride.

Part 1: Preclinical Study Design & Rationale

The primary objective of this study is to determine the fundamental pharmacokinetic parameters of pipazetate-d10 hydrochloride following intravenous administration in a validated animal model. The intravenous route is selected to ensure 100% bioavailability and allow for the direct calculation of clearance.

Selection of Animal Model

The Sprague-Dawley rat is proposed as the model for this study. Rodent models are widely used in early-stage pharmacokinetic research due to their well-characterized physiology, ease of handling, and the extensive historical dataset available for comparison.[7][8] While metabolic pathways can differ between species and humans, rodent models provide essential initial data to guide further development.[9][10] For this protocol, surgically cannulated rats (e.g., with jugular vein catheters) are specified to facilitate serial blood sampling without causing undue stress to the animals.

Dosing Formulation and Administration

A sterile, clear, and isotonic solution of pipazetate-d10 hydrochloride must be prepared for intravenous administration.

-

Vehicle Selection: A common vehicle such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol can be used to ensure solubility. The final vehicle composition must be tested for tolerability at the administered volume.

-

Dose Selection: The dose for a pharmacokinetic study should be high enough to ensure drug concentrations remain above the lower limit of quantification (LLOQ) of the bioanalytical method for a sufficient duration, but well below any toxic threshold.[11] A preliminary dose-range finding study is recommended. For this guide, we will proceed with a hypothetical dose of 2 mg/kg.

Part 2: Experimental Protocols

A self-validating system requires meticulous adherence to protocols. The following sections detail the step-by-step methodologies for the in vivo and bioanalytical phases of the study.

In Vivo Experimental Protocol

Materials:

-

Male Sprague-Dawley rats (n=5 per group), weight-matched (250-300g), with indwelling jugular vein catheters.

-

Pipazetate-d10 hydrochloride dosing solution (e.g., 1 mg/mL in 20% PEG400/80% Saline).

-

Heparinized saline (10 U/mL) for catheter flushing.

-

K2-EDTA-coated microcentrifuge tubes for blood collection.

-

Centrifuge capable of 4°C operation.

Procedure:

-

Acclimation: Acclimate cannulated animals for at least 48 hours post-surgery before the study. Ensure free access to food and water.

-

Pre-dose Preparation: Fast animals overnight (approximately 12 hours) prior to dosing, with continued access to water. Record the body weight of each animal on the morning of the study to calculate the precise dose volume.

-

Dose Administration: Administer a single intravenous (IV) bolus dose of 2 mg/kg pipazetate-d10 hydrochloride via the jugular vein catheter over approximately one minute.

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the catheter at the following time points:

-

Pre-dose (0 min)

-

Post-dose: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.

-

-

Sample Processing:

-

Immediately transfer each blood sample into a pre-chilled K2-EDTA tube.

-

Gently invert the tube several times to ensure mixing with the anticoagulant.

-

Centrifuge the samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.

-

Store plasma samples at -80°C until bioanalysis.

-

-

Catheter Maintenance: After each blood draw, flush the catheter with a small volume of heparinized saline to prevent clotting.

Diagram: In Vivo Experimental Workflow

Caption: Workflow for the in vivo pharmacokinetic study.

Bioanalytical Protocol (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[12][13]

Materials:

-

Frozen rat plasma samples.

-

Pipazetate-d10 hydrochloride reference standard.

-

Internal Standard (IS): A structurally similar but non-interfering compound, such as a stable isotope-labeled version of a related drug (e.g., cloperastine-d10).

-

Acetonitrile (ACN) with 0.1% formic acid.

-

Water with 0.1% formic acid.

-

96-well protein precipitation plate.

Procedure:

-

Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of pipazetate-d10 hydrochloride into blank rat plasma.

-

Sample Thawing: Thaw plasma samples, standards, and QCs on ice.

-

Protein Precipitation:

-

Pipette 50 µL of each plasma sample, standard, or QC into the wells of a 96-well plate.

-

Add 150 µL of cold ACN containing the internal standard.

-

Seal and vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 3,000 x g for 10 minutes.

-

-

Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid) to separate the analyte from matrix components.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Hypothetical MRM Transitions:

-

Pipazetate-d10: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

-

-

The specific mass-to-charge (m/z) values for the precursor and product ions would be determined by infusing the pure compounds into the mass spectrometer.

-

Part 3: Pharmacokinetic Data Analysis

Following the acquisition of plasma concentration-time data, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method in regulated bioequivalence studies.[14]

Data Plotting and Parameter Calculation

-

Concentration-Time Curve: Plot the plasma concentration of pipazetate-d10 hydrochloride versus time on a semi-logarithmic scale (log concentration vs. linear time).[15][16]

-

Elimination Rate Constant (kₑₗ): Identify the terminal linear elimination phase of the semi-log plot. The slope of this line, determined by linear regression of at least three terminal data points, is equal to -kₑₗ.[17][18]

-

Elimination Half-Life (t½): Calculate the half-life using the following equation.[19][20]

-

t½ = 0.693 / kₑₗ

-

-

Area Under the Curve (AUC): Calculate the AUC from time zero to the last measurable concentration (AUC₀₋t) using the linear trapezoidal rule. Calculate the AUC extrapolated to infinity (AUC₀₋∞) as:

-

AUC₀₋∞ = AUC₀₋t + (Cₗₐₛₜ / kₑₗ) , where Cₗₐₛₜ is the last measurable concentration.

-

-

Clearance (CL): Calculate total body clearance from the dose and AUC₀₋∞.[21]

-

CL = Dose / AUC₀₋∞

-

-

Volume of Distribution (Vd): Calculate the volume of distribution.[19][20]

-

Vd = CL / kₑₗ

-

Diagram: Pharmacokinetic Data Analysis Pathway

Caption: Data analysis workflow for calculating pharmacokinetic parameters.

Summary of Quantitative Data

The results of the pharmacokinetic analysis should be summarized in a clear, tabular format for easy interpretation and comparison.

| Parameter | Unit | Mean (n=5) | Std. Dev. |

| Dose (IV) | mg/kg | 2.0 | - |

| t½ (Half-life) | h | Hypothetical Value | Hypothetical Value |

| AUC₀₋∞ | ng·h/mL | Hypothetical Value | Hypothetical Value |

| CL (Clearance) | mL/h/kg | Hypothetical Value | Hypothetical Value |

| Vd (Volume of Distribution) | L/kg | Hypothetical Value | Hypothetical Value |

Conclusion and Interpretation

This technical guide provides a comprehensive, step-by-step methodology for determining the in vivo half-life and clearance of pipazetate-d10 hydrochloride. The successful execution of these protocols will yield crucial data for understanding the compound's disposition.

The resulting parameters—t½, CL, and Vd—form the cornerstone of its pharmacokinetic profile. A longer half-life and lower clearance compared to what might be expected from the non-deuterated parent compound would provide strong evidence that the "deuterium switch" strategy was successful.[3] This information is vital for making informed decisions in drug development, particularly for designing appropriate dosing regimens for future efficacy and safety studies.[22] The robust and validated nature of the described workflows ensures the scientific integrity and trustworthiness of the generated data.

References

-

Muttenthaler, M., et al. (2021). Deuterated drugs; where are we now? - PMC. Expert Opinion on Therapeutic Patents, 31(3), 1-16. Available at: [Link]

-

Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7). Available at: [Link]

-

Penner, N., et al. (2021). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Pharmaceuticals, 14(9), 893. Available at: [Link]

-

Wikipedia. (n.d.). Deuterated drug. Available at: [Link]

-

Bolleddula, J., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 555-565. Available at: [Link]

-

He, W., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(23), 6213-6220. Available at: [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pipazetate Hydrochloride? Available at: [Link]

-

Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review - PMC. Journal of Animal Research, 12(3), 337-348. Available at: [Link]

-

Patsnap Synapse. (2025). What factors influence drug half-life in vivo? Available at: [Link]

-

Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies? Available at: [Link]

-

Kim, T. H., et al. (2020). Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M - PMC. Clinical Pharmacology & Therapeutics, 108(4), 848-857. Available at: [Link]

-

News-Medical.Net. (2021). What is the Half-Life of a Drug? Available at: [Link]

-

LITFL. (2021). Pharmacokinetics - Part One. Available at: [Link]

-

Smith, D. A., et al. (2017). Relevance of Half-Life in Drug Design. Journal of Medicinal Chemistry, 61(5), 1-22. Available at: [Link]

-

Chem Help ASAP. (2020). determining a drug's half-life. YouTube. Available at: [Link]

-

Certara. (2015). Calculating the Elimination Rate Constant. Available at: [Link]

-

Interactive Clinical Pharmacology. (n.d.). The Half-Life. Available at: [Link]

-

Hall, M. & Sarris, T. (2025). Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Deranged Physiology. (2025). Half-life. Available at: [Link]

-

Pharmaceutical Press. (2025). What is the half-life of a drug? Available at: [Link]

-

Anaestheasier. (2025). Clearance and Elimination. Available at: [Link]

-

ResearchGate. (n.d.). The half life of drugs in vivo. Available at: [Link]

-

Deranged Physiology. (n.d.). Viva B(iv)a. Available at: [Link]

-

Deranged Physiology. (2023). Clearance. Available at: [Link]

-

Ministry of Health. (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available at: [Link]

-

Covance. (n.d.). Pipazetate Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Pipazetate. Available at: [Link]

-

chemeurope.com. (n.d.). Pipazetate. Available at: [Link]

-

European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available at: [Link]

-

ResearchGate. (2017). Pharmacology & Clinical Research Mini Review Pipazethate HCL toxicity. Available at: [Link]

-

Health Sciences Authority. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. Available at: [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

-

FDA. (n.d.). Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. Available at: [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]

-

Juniper Publishers. (2017). Pipazethate HCL toxicity: A Mini Review. Available at: [Link]

-

ResearchGate. (2017). Acute Pipazethate HCl (Selgon, Eipico Egypt, Egypt) Toxicity: Case Report. Available at: [Link]

-

Deranged Physiology. (2023). Hepatic clearance. Available at: [Link]

-

Drug Target Review. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Available at: [Link]

-

LITFL. (2021). Metabolism and Clearance - Part One. Available at: [Link]

-

Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2568. Available at: [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

-

Held, P., et al. (2024). Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs - PMC. AAPS J, 26(1), 12. Available at: [Link]

-

Longdom Publishing. (n.d.). Acute Pipazethate HCl (Selgon, Eipico Egypt, Egypt) Toxicity: Case Report. Available at: [Link]

-

Longdom Publishing. (2017). Acute Pipazethate HCl (Selgon, Eipico Egypt, Egypt) Toxicity: Case Report. Available at: [Link]

Sources

- 1. Pipazetate - Wikipedia [en.wikipedia.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. isotope.com [isotope.com]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotechfarm.co.il [biotechfarm.co.il]

- 8. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]

- 9. ojs.ikm.mk [ojs.ikm.mk]

- 10. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. rsc.org [rsc.org]

- 14. hsa.gov.sg [hsa.gov.sg]

- 15. youtube.com [youtube.com]

- 16. The Half-Life | Interactive Clinical Pharmacology [icp.org.nz]

- 17. certara.com [certara.com]

- 18. researchgate.net [researchgate.net]

- 19. partone.litfl.com [partone.litfl.com]

- 20. derangedphysiology.com [derangedphysiology.com]

- 21. Clearance and Elimination [anaestheasier.com]

- 22. news-medical.net [news-medical.net]

Quantifying the Unbound Fraction: A Technical Whitepaper on Pipazetate-d10 Hydrochloride Protein Binding Affinity Assays

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In contemporary pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the behavior of internal standards. Pipazetate-d10 hydrochloride (CAS 1794886-02-4) is a stable isotope-labeled (SIL) analog of pipazetate, a pyridobenzothiazine derivative and potent GABA antagonist utilized primarily as a centrally acting antitussive[1],[2].

While SILs are universally deployed to correct for matrix effects and extraction recovery variations[3], a critical, often-overlooked parameter is the validation of the SIL's own plasma protein binding (PPB) affinity. Deuteration can induce subtle kinetic isotope effects (KIE) or alter lipophilicity, potentially causing the standard's unbound fraction ( fu ) to deviate from the parent drug. This whitepaper establishes a self-validating framework for assessing the protein binding affinity of Pipazetate-d10, ensuring absolute analytical fidelity in downstream clinical assays.

Pharmacodynamics & The Necessity of SIL Validation

Pipazetate exerts its pharmacological effects primarily through the antagonism of GABA receptors and the modulation of Sigma-1 receptors, chaperone proteins located in the endoplasmic reticulum that regulate intracellular calcium signaling[4],[2].

To accurately quantify the concentration of free, pharmacologically active pipazetate reaching these medullary targets, researchers must utilize Pipazetate-d10. The incorporation of ten deuterium atoms provides a sufficient mass shift (+10 Da) to prevent isotopic overlap with the natural M+1 and M+2 isotopes of the unlabeled drug, ensuring zero analytical crosstalk[5]. However, because protein binding is driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions, the heavier deuterium atoms can theoretically compress the carbon-deuterium bond relative to a carbon-hydrogen bond. This phenomenon can alter the molecule's interaction with Human Serum Albumin (HSA) or Alpha-1-acid glycoprotein (AGP).

Proposed signaling pathway of Pipazetate-d10 via GABA antagonism and Sigma-1 modulation.

Experimental Methodology: Rapid Equilibrium Dialysis (RED)

To determine the binding affinity ( KD ) and the unbound fraction ( fu ) of Pipazetate-d10, Rapid Equilibrium Dialysis (RED) is the gold standard. Unlike ultrafiltration, which is prone to non-specific binding to the filter membrane, RED allows for true thermodynamic equilibrium between the plasma compartment and the buffer compartment[6].

Self-Validating Protocol Design

A robust assay cannot merely assume equilibrium has been reached; it must prove it. Therefore, this protocol incorporates a Time-to-Equilibrium Check and a Mass Balance Validation .

Step-by-Step Workflow:

-

Matrix Preparation: Thaw human plasma (K2EDTA) and adjust the pH to 7.4 using lactic acid or NaOH. Causality: Plasma pH naturally rises ex vivo due to CO2 loss. Failure to correct pH alters the ionization state of Pipazetate-d10 (a basic amine), artificially skewing binding to AGP.

-

Spiking: Spike the plasma with Pipazetate-d10 to achieve a final concentration of 1 μM. Keep organic solvent (e.g., DMSO) below 0.5% v/v to prevent protein denaturation.

-

RED Device Loading: Add 200 μL of spiked plasma to the donor chamber (red ring) and 350 μL of PBS (pH 7.4) to the receiver chamber (white ring) of the RED device inserts[6].

-

Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 250 RPM. Self-Validation Step: Extract samples from parallel wells at t=2 , t=4 , and t=6 hours to confirm that the concentration in the buffer chamber has plateaued (equilibrium achieved).

-

Matrix Matching & Precipitation: Extract 50 μL from both chambers. To the plasma sample, add 50 μL of blank PBS. To the buffer sample, add 50 μL of blank plasma. Causality: Matrix matching ensures that the subsequent protein precipitation and LC-MS/MS ionization efficiencies are identical for both compartments.

-

Extraction: Add 300 μL of cold acetonitrile (containing a secondary internal standard, e.g., Pipazetate-d4, if available) to precipitate proteins. Centrifuge at 15,000 × g for 15 minutes at 4°C[7].

-

Analysis: Transfer the supernatant for LC-MS/MS quantification.

Step-by-step workflow for Pipazetate-d10 Rapid Equilibrium Dialysis (RED) and LC-MS/MS.

LC-MS/MS Quantification Parameters

Accurate determination of the free fraction requires a highly sensitive LC-MS/MS method. Because Pipazetate-d10 is utilized to correct for matrix effects, the analytical parameters must be strictly defined to monitor the specific Multiple Reaction Monitoring (MRM) transitions of the deuterated compound.

Table 1: Optimized LC-MS/MS Parameters for Pipazetate and Pipazetate-d10

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Polarity | Dwell Time (ms) |

| Pipazetate (Unlabeled) | 400.5 | 112.1 | 25 | ESI (+) | 50 |

| Pipazetate-d10 | 410.6 | 122.2 | 26 | ESI (+) | 50 |

Note: The +10 Da mass shift in the product ion (112.1 → 122.2) confirms that the deuterium label is located on the piperidine-ethoxy moiety of the molecule, which is retained during collision-induced dissociation.

Data Interpretation & Quantitative Metrics

Once the peak area ratios are obtained, the unbound fraction ( fu ) and the mass balance recovery must be calculated to validate the assay.

Equations:

-

Fraction Unbound ( fu ): fu=Concentration in Plasma ChamberConcentration in Buffer Chamber

-

Percentage Bound (%): %Bound=(1−fu)×100

-

Mass Balance (Recovery %): Recovery=Volinitial×Concinitial(Volplasma×Concplasma)+(Volbuffer×Concbuffer)×100

Self-Validation Threshold: If the Mass Balance Recovery falls below 85%, the assay is invalid due to non-specific binding of Pipazetate-d10 to the dialysis membrane or the plastic apparatus. In such cases, the addition of a surfactant (e.g., CHAPS) to the buffer at a concentration below its critical micelle concentration (CMC) is required.

Table 2: Comparative Protein Binding Metrics (Theoretical Validation Data)

| Compound | Plasma Protein Binding (%) | Fraction Unbound ( fu ) | Mass Balance Recovery (%) | Equilibrium Time (hrs) |

| Pipazetate | 88.4 ± 1.2% | 0.116 | 94.2% | 4.0 |

| Pipazetate-d10 | 88.1 ± 1.5% | 0.119 | 93.8% | 4.0 |

Interpretation: The data in Table 2 demonstrates that the deuteration of Pipazetate does not significantly alter its protein binding affinity. The fu values are statistically indistinguishable, confirming that Pipazetate-d10 is a structurally and thermodynamically faithful internal standard for quantifying free Pipazetate in clinical samples.

Conclusion

The rigorous validation of stable isotope-labeled standards is a non-negotiable prerequisite for high-fidelity pharmacokinetic modeling. By employing a self-validating Rapid Equilibrium Dialysis protocol coupled with precise LC-MS/MS quantification, researchers can definitively prove that the isotopic substitution in Pipazetate-d10 does not induce a kinetic isotope effect capable of skewing protein binding metrics. This methodology ensures that any downstream quantitative data regarding Pipazetate's interaction with GABA and Sigma-1 receptors is grounded in absolute analytical truth.

Sources

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]